![molecular formula C10H9NO3S B1353598 Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate CAS No. 69626-98-8](/img/structure/B1353598.png)
Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate involves handling unstable aminothiophenes . A crucial step of the synthesis involves the chlorination of ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate and the subsequent deacetylation of the resulting 2-(1-chloroethyl)thio compound followed by the intramolecular cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H9NO3S .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the synthesis of novel pyrazolothienopyridinone derivatives as potential GABA A receptor modulators was performed and is described in a study .Scientific Research Applications
Heterocyclic Synthesis
Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate is used in the synthesis of new heterocyclic systems. It acts as a precursor in the formation of complex organic structures such as pyrano[2′,3′-4,5]-thieno[3,2-c]pyridine derivatives, offering insights into the annelation processes of various heterocycles (Volovenko et al., 1983).
Organic Chemistry and Catalysis
This compound is integral in phosphine-catalyzed annulations, showcasing its role in organic synthesis processes. It's involved in forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating its versatility in complex organic reactions (Zhu et al., 2003).
Synthesis of Novel Compounds
The compound is a building block in synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. This highlights its importance in developing new molecular structures with potential applications in various fields, including medicinal chemistry (Bakhite et al., 2005).
Potential Antihypertensive Activity
In pharmaceutical research, derivatives of this compound, such as Ethyl 5-Methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, have been prepared and are expected to possess antihypertensive activity. This application underlines its potential in developing new therapeutic agents (Kumar & Mashelker, 2006).
Synthesis of Fused Heterocyclic Compounds
This compound is used in multi-component reactions (MCRs) to synthesize derivatives like ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate. These derivatives are vital for creating related fluorinated fused heterocyclic compounds, indicating its significance in complex organic synthesis (Wang et al., 2012).
Photophysical Property Studies
This compound plays a role in synthesizing 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates. The spectral-fluorescent properties of these compounds are thoroughly investigated, showcasing the compound's utility in studying photophysical properties (Ershov et al., 2019).
Cytotoxicity and Anticancer Research
This compound derivatives have been evaluated for their cytotoxicity towards leukemia cells, both sensitive and multidrug-resistant. This research contributes to understanding the potential anticancer properties of thieno[2,3-b]pyridine derivatives and their efficacy in cancer treatment (Al-Trawneh et al., 2021).
Mechanism of Action
Target of Action
Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate is a heterocyclic compound with potential applications in various fields of research and industry , which are inhibitory chloride channels located in the mammalian central nervous system .
Mode of Action
These receptors are targeted by many pharmaceuticals such as benzodiazepine-based sedatives, hypnotics, anxiolytics, and anticonvulsants .
properties
IUPAC Name |
ethyl 7-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-14-10(13)6-5-11-7-3-4-15-9(7)8(6)12/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXUVVDDUHEOBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452181 | |
Record name | ETHYL 7-HYDROXYTHIENO[3,2-B]PYRIDINE-6-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69626-98-8 | |
Record name | ETHYL 7-HYDROXYTHIENO[3,2-B]PYRIDINE-6-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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